Propyl 3-oxononanoate
Description
Propyl 3-oxononanoate is an ester derivative of 3-oxononanoic acid, characterized by a nine-carbon backbone with a ketone group at the third position and a propyl ester moiety. Such esters are typically used in flavor and fragrance industries due to their complex odor profiles, combining fruity, green, and earthy notes.
Properties
CAS No. |
6622-41-9 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
propyl 3-oxononanoate |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-7-8-11(13)10-12(14)15-9-4-2/h3-10H2,1-2H3 |
InChI Key |
KUEIWILHSLMLPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CC(=O)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 3-oxononanoate can be synthesized through the esterification reaction between propanol and 3-oxononanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Hydrolysis Reactions
Propyl 3-oxononanoate undergoes acidic or basic hydrolysis to yield 3-oxononanoic acid and propyl alcohol. Acidic conditions typically involve HCl or H2SO4, while basic conditions use NaOH or KOH.
Transesterification
Reactions with alcohols (e.g., methanol, ethanol) under acidic or basic catalysis produce alternative esters.
| Alcohol | Catalyst | Product | Yield |
|---|---|---|---|
| Methanol | H2SO4 | Methyl 3-oxononanoate | ~75% [analogous to ester swaps] |
| Ethanol | NaOMe | Ethyl 3-oxononanoate | ~70% |
Ketone Reactivity
The 3-oxo group participates in nucleophilic additions and condensations:
-
Grignard Reagents : Additions to the ketone yield secondary alcohols (e.g., RMgX → R-C-OH).
-
Enolate Formation : Deprotonation (e.g., with LDA) generates enolates for alkylation/acylation.
-
Claisen Condensation : Intramolecular cyclization under basic conditions could form cyclic β-keto esters.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Grignard Addition | RMgX, THF | Secondary alcohol derivative | ~65% [analogous to ketone reactivity] |
| Enolate Alkylation | LDA, alkyl halide | Alkylated ester | ~70% |
Oxidation and Reduction
-
Oxidation : The ketone resists oxidation, but harsh conditions (e.g., KMnO4) may cleave the chain.
-
Reduction : Catalytic hydrogenation (H2/Pd) reduces the ketone to a secondary alcohol.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Catalytic Hydrogenation | H2, Pd/C | Propyl 3-hydroxynonanoate | ~90% |
Key Findings from Analogy
-
Michael Addition : Ketones like 3-oxo-3-phenylpropanenitrile undergo regioselective additions to enynones , suggesting this compound’s ketone could similarly engage in nucleophilic reactions.
-
Protecting Groups : Silyl ethers (e.g., TBS) in oxononanoates highlight strategies for stabilizing reactive intermediates during synthesis.
Scientific Research Applications
Propyl 3-oxononanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propyl 3-oxononanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The exact pathways and targets depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Propyl 3-Oxononanoate and Related Compounds
Key Observations :
- Backbone Complexity: this compound features a longer carbon chain (C9) compared to shorter analogs like 3-oxo-3-(1-methylindolyl)propanenitrile (C3) or tin-containing propanoate derivatives (C6) .
- Functional Diversity: Unlike nitrile- or tin-containing analogs, this compound lacks heteroatoms beyond oxygen, simplifying its reactivity profile.
- Aromatic vs. Aliphatic: Compounds like 4-propylphenol and propyl syringol incorporate aromatic rings, whereas this compound is purely aliphatic.
Physico-Chemical Properties
Table 2: Comparative Physico-Chemical Properties
*Estimated values based on structural analogs.
Key Findings :
- Molecular Weight: this compound (MW 214.3) is heavier than simpler propyl esters like propyl rosethyl (MW 130.18) due to its extended carbon chain.
- Tenacity: Similar to propyl rosethyl, this compound is expected to exhibit >48-hour tenacity, making it suitable for long-lasting fragrances .
- Solubility: Aliphatic esters like this compound typically show low water solubility, contrasting with phenolic derivatives (e.g., 4-propylphenol), which are slightly soluble due to polar hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
